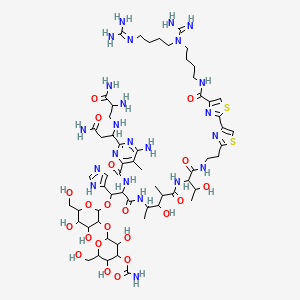

Bleomycin B4

Übersicht

Beschreibung

Bleomycin B4 is a member of the bleomycin family, a group of glycopeptide antibiotics derived from the bacterium Streptomyces verticillus. These compounds are primarily known for their antitumor properties and are widely used in chemotherapy to treat various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer .

Wissenschaftliche Forschungsanwendungen

Bleomycin B4 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um Glykopeptid-Antibiotika und ihre Wechselwirkungen mit Metallionen zu untersuchen.

Biologie: this compound wird verwendet, um DNA-Schäden und Reparaturmechanismen zu untersuchen, da es DNA-Strangbrüche induziert.

Medizin: Die Verbindung wird in der Chemotherapie zur Behandlung verschiedener Krebsarten eingesetzt. .

Industrie: this compound wird in der pharmazeutischen Industrie zur Herstellung von Chemotherapeutika eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch DNA-Spaltung. Die Verbindung bindet an DNA und chelatiert Metallionen, wodurch ein Pseudoenzym gebildet wird, das mit Sauerstoff reagiert, um Superoxid- und Hydroxid-Radikale zu erzeugen. Diese Radikale verursachen Einzel- und Doppelstrangbrüche in der DNA, hemmen die DNA-Synthese und führen zum Zelltod . Die primären molekularen Zielstrukturen sind die DNA-Stränge, und die beteiligten Signalwege umfassen oxidativen Stress und DNA-Schadensantwort .

Wirkmechanismus

Target of Action

Bleomycin B4, a glycopeptide antibiotic, primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of mitomycin-induced cross-linking .

Mode of Action

This compound interacts with its target, DNA, by inducing DNA strand breaks . Some studies suggest that this compound also inhibits the incorporation of thymidine into DNA strands . The primary mechanism by which bleomycin works is by attaching to metal ions like iron and creating metallobleomycin complexes, which causes oxidative damage to DNA . Between 30 and 40 deoxyribose linkages, these reactive oxygen species can disrupt DNA single- and double-strands .

Biochemical Pathways

The biochemical pathways affected by this compound involve the homologous recombination (HR) repair pathway . The inhibition of Rad51 expression, a key protein in the HR pathway, suppresses this pathway . This suppression leads to the accumulation of DNA lesions and cellular senescence .

Pharmacokinetics

The pharmacokinetics of intravenously injected this compound demonstrate a slower plasma clearance rate in elderly patients compared to younger ones . This slow monophasic elimination of bleomycin from serum implies a longer therapeutic window, from 8 to up to 40 minutes or even longer post-bleomycin injection . This could impact the bioavailability of the drug and its therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of cellular senescence and DNA damage . Bleomycin exposure leads to dose- and time-dependent accumulation of senescence hallmarks and DNA lesions in alveolar epithelial cells (AECs) . These effects are likely due to the inhibition of Rad51 expression, consequently suppressing homologous recombination (HR) repair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the occurrence of pulmonary toxicity with this compound is a significant concern . This toxicity is thought to be due to accelerated DNA damage and senescence in alveolar epithelial cells (AECs), a key factor in the development of lung pathology . Understanding these mechanisms is crucial for mitigating the adverse effects of this compound .

Biochemische Analyse

Biochemical Properties

Bleomycin B4 interacts with several biomolecules to exert its effects. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . This interaction with DNA is crucial for its role in biochemical reactions, particularly those involved in cell division and growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can cause cell death, particularly in rapidly dividing cells such as cancer cells . It also influences cell function by impacting cell signaling pathways and gene expression . For instance, it can lead to massive oxidative stress, alveolar epithelial cell death, and the proliferation of fibroblasts .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This DNA cleavage inhibits DNA synthesis and, to a lesser extent, RNA and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It can induce acute lung injury, followed by a chronic inflammatory phase with the development of fibrosis over subsequent weeks . It also shows a dose-dependent increase in inflammation and fibrosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses can lead to severe lung toxicity, characterized by inflammation, excessive proliferation of fibroblasts, and abnormal deposition of extracellular matrix proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It triggers severe reactions in the lungs, leading to massive oxidative stress, alveolar epithelial cell death, the proliferation of fibroblasts, and finally the infiltration of immune cells .

Transport and Distribution

This compound is mainly distributed in the skin, lungs, kidneys, peritoneum, and lymphatics . It does not cross the blood-brain barrier . The drug is cell-cycle specific for G phase, M-phase, and S phase .

Subcellular Localization

This compound is localized in the nucleus of the infiltrating macrophages and type II epithelial cells, and less intensely in fibroblasts and hyperplastic alveolar/bronchiolar epithelial cells . This subcellular localization is crucial for its activity, as it allows the drug to interact directly with DNA and exert its effects .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Bleomycin B4 wird typischerweise durch einen komplexen Fermentationsprozess hergestellt, der Streptomyces verticillus einsetzt. Die Produktion beinhaltet die Kultivierung des Bakteriums in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung der Verbindung. Die Fermentationsbedingungen, wie Temperatur, pH-Wert und Nährstoffkonzentration, werden sorgfältig kontrolliert, um die Ausbeute zu optimieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Fermentationstechniken, jedoch in größerem Maßstab. Das Verfahren beinhaltet große Bioreaktoren, in denen Streptomyces verticillus unter optimalen Bedingungen kultiviert wird. Die Verbindung wird dann mit Lösungsmittelextraktionsmethoden extrahiert und durch chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Bleomycin B4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart von Metallionen wie Eisen.

Reduktion: Die Verbindung kann auch an Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Metallionen (z. B. Eisen), Sauerstoff und Wasserstoffperoxid sind übliche Reagenzien.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine und Thiole werden häufig verwendet.

Hauptprodukte, die gebildet werden: Das Hauptprodukt von this compound-Reaktionen sind die gespaltenen DNA-Fragmente, die aus der Wechselwirkung mit DNA resultieren. Andere Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Bleomycin B4 ist Teil der Bleomycin-Familie, zu der auch andere Verbindungen wie Bleomycin A2 und Bleomycin B2 gehören. Im Vergleich zu diesen Verbindungen weist this compound einzigartige Strukturmerkmale auf, die seine DNA-Bindungsaffinität und Spaltungsaktivität beeinflussen . Die wichtigsten Unterschiede liegen in den Zuckerresten und den Metallbindungsdomänen, die ihre pharmakokinetischen und toxischen Profile beeinflussen .

Ähnliche Verbindungen:

- Bleomycin A2

- Bleomycin B2

- Tallysomycin

- Phleomycin

This compound zeichnet sich durch sein spezifisches DNA-Spaltungsmuster und seine relativ geringere Toxizität im Vergleich zu einigen anderen Bleomycin-Analoga aus .

Eigenschaften

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOAIXTCFOKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H95N23O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9060-11-1 | |

| Record name | Bleomycin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.